
5-Chloro-2-((1-((4-ethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Chloro-2-((1-((4-ethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine” is a chemical compound. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent scientific literature .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms . It also contains a pyrimidine ring, which is a six-membered heterocycle with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been a subject of extensive research . These reactions include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique
Antiviral Activity
Research on pyrimidine derivatives, including those with chloro substitutions, has demonstrated potential antiviral activities. For example, derivatives of 2,4-diaminopyrimidines have been studied for their antiretroviral properties, particularly against retroviruses, showcasing the broader utility of pyrimidine compounds in developing antiviral therapies (Hocková et al., 2003).
Crystal Structures in Drug Design
The study of crystal structures of pyrimethamine derivatives, a compound related to the pyrimidine family, aids in understanding drug interactions at the molecular level. This knowledge is crucial for designing drugs with specific biological targets, emphasizing the role of pyrimidine derivatives in medicinal chemistry (Balasubramani et al., 2007).
Synthetic Applications
Synthetic routes involving pyrimidine derivatives have been explored for creating new chemical entities. For instance, reactions of certain dithiazoles with amines have led to novel disulfides and cyanoformamidines, highlighting the versatility of pyrimidine and its derivatives in synthetic organic chemistry (Lee & Kim, 1993).
Pharmacological Evaluation
Pyrimidine analogs have been evaluated for various pharmacological activities, including antimicrobial effects. The development and characterization of such compounds contribute to the discovery of new therapeutic agents (Patel & Patel, 2012).
Heterocyclic Chemistry Innovations
The field of heterocyclic chemistry benefits from the exploration of pyrimidine derivatives, as seen in the synthesis of compounds with potential antimicrobial activity. This research underscores the significance of pyrimidine and its derivatives in developing new chemical entities with potential biological applications (Ammar et al., 2004).
Orientations Futures
The future directions in the research and development of piperidine derivatives, such as “5-Chloro-2-((1-((4-ethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine”, involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
5-chloro-2-[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-2-24-14-5-7-16(8-6-14)26(22,23)21-9-3-4-15(12-21)25-17-19-10-13(18)11-20-17/h5-8,10-11,15H,2-4,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYDBKFXSGZONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)
![1-[(3-Bromophenyl)methyl]piperidine hydrochloride](/img/structure/B2822427.png)
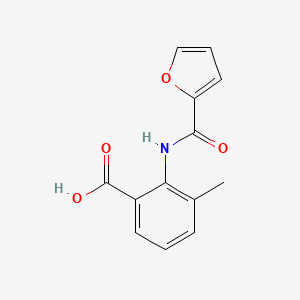
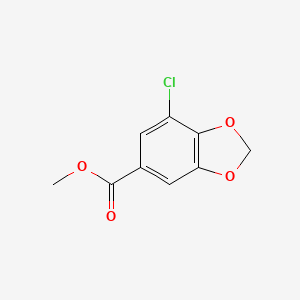
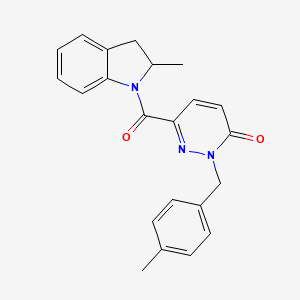
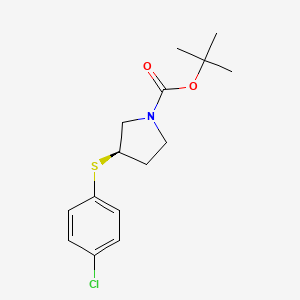
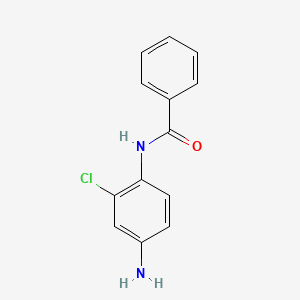
![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)
![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)

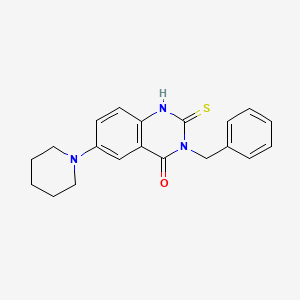
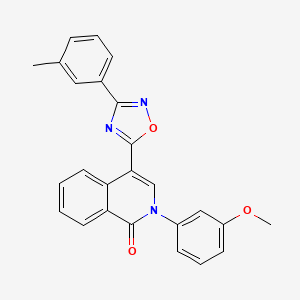
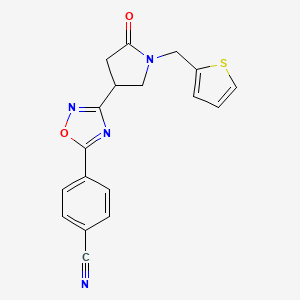
![3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2822447.png)
